
3-Bromo-4-ethoxycinnamic acid
Übersicht
Beschreibung
3-Bromo-4-ethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxycinnamic acid typically involves the bromination of 4-ethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-ethoxycinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Major Products Formed
Substitution: Formation of 3-amino-4-ethoxycinnamic acid or 3-thio-4-ethoxycinnamic acid.
Oxidation: Formation of 3-bromo-4-ethoxybenzaldehyde or 3-bromo-4-ethoxybenzoic acid.
Reduction: Formation of 3-bromo-4-ethoxyhydrocinnamic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-ethoxycinnamic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-ethoxycinnamic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-ethoxycinnamic acid
- 3-Bromo-4-methoxycinnamic acid
- 3-Chloro-4-ethoxycinnamic acid
Uniqueness
3-Bromo-4-ethoxycinnamic acid is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and applications .
Biologische Aktivität
3-Bromo-4-ethoxycinnamic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.
This compound can be represented by the molecular formula . Its structure includes a bromine atom and an ethoxy group, which influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of 3-bromo-substituted cinnamic acids exhibit varying degrees of antimicrobial activity. For instance, in a study focusing on bis-cinnamido-polyamines, compounds with bromine substitutions demonstrated intrinsic antimicrobial properties against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of bromine was crucial for enhancing the antimicrobial efficacy of these compounds.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 17.5 µM |
This compound | Pseudomonas aeruginosa | 8.75 µM |
Non-brominated analogues | Escherichia coli | Weak to no activity |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through various assays. Compounds with similar structures have shown significant radical scavenging activity, particularly in DPPH assays. For example, derivatives were found to possess antioxidant activity comparable to ascorbic acid, suggesting that the ethoxy group may enhance electron-donating capabilities .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
---|---|---|
N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino)propanamide | 33.18% | Higher |
This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, although its activity is generally lower compared to other known anticancer agents .
Table 3: Anticancer Activity Against Cell Lines
Compound | Cell Line | Viability Reduction (%) |
---|---|---|
This compound | U-87 | Up to 60% |
This compound | MDA-MB-231 | Up to 40% |
Case Studies and Research Findings
- Antimicrobial Enhancement : A study highlighted that certain brominated derivatives could enhance the efficacy of existing antibiotics against resistant strains of bacteria . This suggests a potential role for this compound in combination therapies.
- Antioxidant Mechanisms : Research indicates that the antioxidant activity is linked to the compound's ability to donate electrons and stabilize free radicals, which may mitigate oxidative stress-related diseases .
- Cytotoxicity in Cancer Cells : Investigations into the mechanism of action revealed that the compound could interfere with cell cycle progression and promote apoptotic pathways in cancer cells .
Eigenschaften
IUPAC Name |
3-(3-bromo-4-ethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10-5-3-8(7-9(10)12)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHPORFQMDCHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743111 | |
Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99853-24-4 | |
Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.